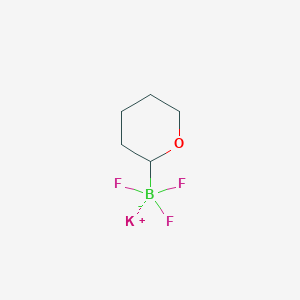
Potassium;trifluoro(oxan-2-yl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(oxan-2-yl)boranuide is a chemical compound with the CAS Number: 2415072-72-7 . It has a molecular weight of 192.03 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for Potassium trifluoro(oxan-2-yl)boranuide is1S/C5H9BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h5H,1-4H2;/q-1;+1 . This indicates the presence of a potassium ion (K+) and a trifluoro(oxan-2-yl)boranuide ion in the compound. Physical And Chemical Properties Analysis
Potassium trifluoro(oxan-2-yl)boranuide is a powder at room temperature . It is air-stable and moisture-stable .Wissenschaftliche Forschungsanwendungen
Innovations in Organic Synthesis Potassium trifluoro(organo)borates are spotlighted for their significant role in organic chemistry, offering a stable and reactive alternative to traditional organoboron reagents. These compounds have showcased exceptional reactivity through the formation of difluoroboranes and transmetallation reactions with transition metals. Their superior reactivity over boronic acids and esters in various reactions highlights their potential in streamlining synthetic processes, making them invaluable for the preparation of complex organic molecules (Darses & Genêt, 2003).
Advancements in Cross-Coupling Reactions The cross-coupling reactions of potassium alkyltrifluoroborates with aryl and alkenyl triflates have been developed to afford arenes or alkenes efficiently. These reactions leverage the stability and solid-state of potassium alkyltrifluoroborates, which are air-stable and can be indefinitely stored, offering practical advantages in synthesis. The ability to conduct these reactions under mild conditions using palladium catalysts opens up new avenues for creating complex organic structures with high yield and broad functional group tolerance (Molander & Ito, 2001).
Enhancing Alanine Derivatives Synthesis The utility of potassium trifluoro(organo)borates extends to the synthesis of alanine derivatives, where their reaction with dehydroamino esters, catalyzed by rhodium complexes, yields a variety of protected alanine derivatives. This methodology provides a versatile approach to accessing alanine derivatives, essential for pharmaceutical and peptide research, showcasing the compounds' adaptability and efficiency in facilitating complex synthetic transformations (Navarre, Darses, & Genêt, 2004).
Exploring Aryltricyanoborates Synthesis Potassium trifluoro(organo)borates have also found application in the synthesis of aryltricyanoborates through reactions with fluorinated arenes. This novel approach enables the creation of borate anions bonded to arenes, offering a unique pathway to synthesize stable and versatile organoboron compounds. Such advancements underscore the potential of potassium trifluoro(organo)borates in developing new materials and catalysts for a range of chemical transformations (Landmann, Hennig, Ignat’ev, & Finze, 2017).
Innovative Analytical Applications Beyond synthesis, potassium trifluoro(organo)borates contribute to analytical chemistry, as demonstrated in the development of a thread-based microfluidic device for potassium analysis. This application leverages the chemical properties of potassium trifluoro(organo)borates for optical recognition, highlighting the compound's versatility in both synthetic and analytical domains (Erenas, de Orbe-Payá, & Capitán-Vallvey, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
Potassium;trifluoro(oxan-2-yl)boranuide is an organoboron compound . It is primarily used as a reagent in organic synthesis. The primary targets of this compound are the reactants involved in the organic synthesis reactions .
Mode of Action
The compound acts as a catalyst in organic synthesis reactions . It promotes the progress of various organic reactions, such as the reduction of ketones, alkylation of aromatic compounds, and addition reactions of alkenes .
Biochemical Pathways
Potassium;trifluoro(oxan-2-yl)boranuide is involved in a vast array of C–C bond-forming reactions . It is a versatile coupling partner in these reactions . The compound’s action affects the biochemical pathways associated with these reactions .
Pharmacokinetics
It is known that the compound is a weakly acidic compound that can dissociate in water to release potassium ions (k+) and trifluoroborate anions (bf3och2ch2ch2-) . It is soluble in most organic solvents but insoluble in nonpolar solvents .
Result of Action
The result of the compound’s action is the formation of new organic compounds through various reactions . Its use as a reagent in organic synthesis and as a catalyst in polymerization reactions may lead to the development of new materials with improved properties.
Action Environment
The action of Potassium;trifluoro(oxan-2-yl)boranuide is influenced by environmental factors. It is moisture- and air-stable and remarkably compliant with strong oxidative conditions . The compound’s reaction usually takes place at room temperature and uses ether solvents .
Eigenschaften
IUPAC Name |
potassium;trifluoro(oxan-2-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h5H,1-4H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSNGMWPKVNYAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCCO1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3KO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;trifluoro(oxan-2-yl)boranuide | |
CAS RN |
2415072-72-7 |
Source


|
| Record name | potassium trifluoro(oxan-2-yl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one](/img/structure/B2397612.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2397614.png)


![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2397620.png)
![(2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B2397621.png)

![N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2397623.png)

![1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2397627.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2397629.png)
![8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B2397630.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2397631.png)